4-(1-Methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-yl)morpholine
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Overview
Description
4-(1-Methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-yl)morpholine is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an imidazopyridine core, and a morpholine moiety. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-yl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or other reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or THF for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications .
Scientific Research Applications
4-(1-Methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes[7][7].
Mechanism of Action
The mechanism of action of 4-(1-Methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-piperidinyl)piperazine: Shares the piperidine and piperazine moieties but lacks the imidazopyridine core.
4-(Piperidin-1-yl)pyridine: Contains the piperidine and pyridine rings but does not have the morpholine group.
Uniqueness
4-(1-Methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-yl)morpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(1-methyl-6-piperidin-4-ylimidazo[4,5-c]pyridin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-20-11-18-15-14(20)10-13(12-2-4-17-5-3-12)19-16(15)21-6-8-22-9-7-21/h10-12,17H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAKHJRGXSPWHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(C=C21)C3CCNCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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